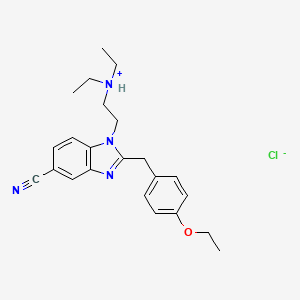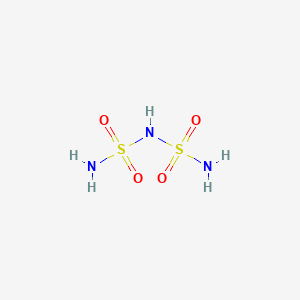
Imidodisulfuric diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidodisulfuric diamide typically involves the reaction of sulfuric acid derivatives with nitrogen-containing compounds. . The reaction conditions often require controlled temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Imidodisulfuric diamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur and nitrogen atoms, which can participate in different chemical processes .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur in the presence of nucleophiles or electrophiles, depending on the specific reaction conditions.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine-containing compounds .
Scientific Research Applications
Imidodisulfuric diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of imidodisulfuric diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the sulfur and nitrogen atoms within the compound, which can form bonds with various biological molecules .
Comparison with Similar Compounds
Imidodisulfuric acid: Shares a similar structure but differs in its specific functional groups.
Anthranilic diamides: These compounds are used as insecticides and have different applications compared to imidodisulfuric diamide.
Ammonium imidodisulfonate: Another related compound with distinct properties and uses.
Uniqueness: this compound is unique due to its specific combination of sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
13598-81-7 |
|---|---|
Molecular Formula |
H5N3O4S2 |
Molecular Weight |
175.19 g/mol |
InChI |
InChI=1S/H5N3O4S2/c1-8(4,5)3-9(2,6)7/h3H,(H2,1,4,5)(H2,2,6,7) |
InChI Key |
LNZNJGGYXPMOTG-UHFFFAOYSA-N |
Canonical SMILES |
NS(=O)(=O)NS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


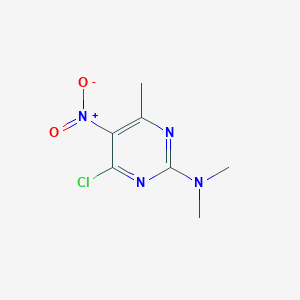
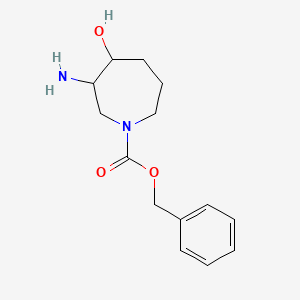
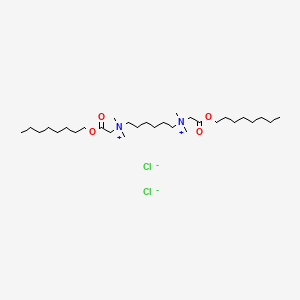
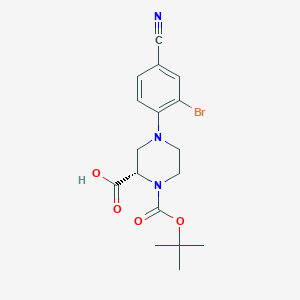
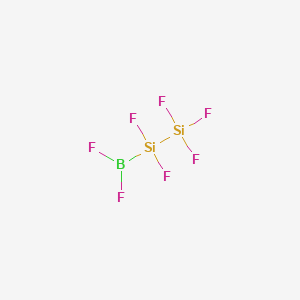
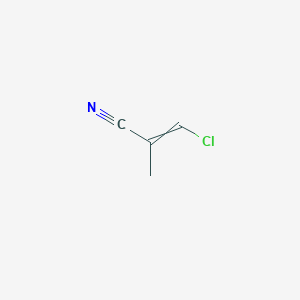
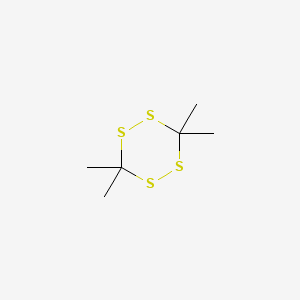
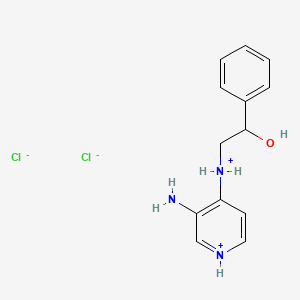
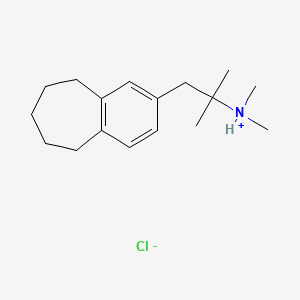
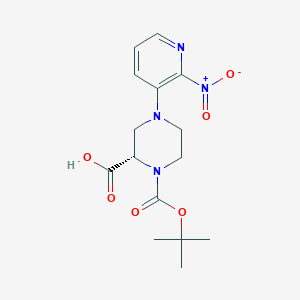
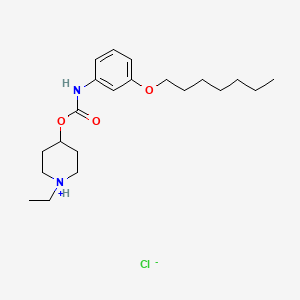
![(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13733999.png)

